1,3-Butadiene, 1,1,2-trichloro-

Description

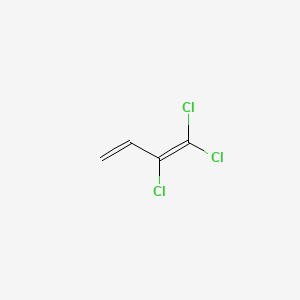

1,3-Butadiene, 1,1,2-trichloro- (CAS: 2852-07-5), also known as 1,1,2-trichloro-1,3-butadiene, is a halogenated derivative of 1,3-butadiene. Its molecular formula is C₄H₃Cl₃ (molecular weight: 157.42 g/mol). This compound is characterized by three chlorine atoms attached to the first and second carbons of the conjugated diene system, altering its reactivity and physical properties compared to non-halogenated butadienes.

Properties

CAS No. |

2852-07-5 |

|---|---|

Molecular Formula |

C4H3Cl3 |

Molecular Weight |

157.42 g/mol |

IUPAC Name |

1,1,2-trichlorobuta-1,3-diene |

InChI |

InChI=1S/C4H3Cl3/c1-2-3(5)4(6)7/h2H,1H2 |

InChI Key |

ZFBGKBGUMMBBMY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=C(Cl)Cl)Cl |

Related CAS |

25854-04-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Toxicity : Oral LD₅₀ in rats is 680 mg/kg , indicating moderate acute toxicity. It causes severe eye irritation (100 mg exposure in rabbits) .

- Reactivity: Reacts violently with water and decomposes upon heating to release toxic fumes of Cl⁻ and NOₓ .

- Synthetic Applications: Used in the synthesis of complex organochlorine derivatives, such as 1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne and other sulfur-containing analogs .

Comparison with Structurally Similar Compounds

1,3-Butadiene, 1,1,3,4-Tetrachloro- (CAS: 34867-83-9)

- Molecular Formula : C₄H₂Cl₄ (molar mass: 191.87 g/mol).

- Structure : Features four chlorine atoms at positions 1, 1, 3, and 4, creating a more sterically hindered and less volatile compound than the trichloro derivative.

- Environmental Presence : Detected in environmental samples at concentrations up to 498 µg/kg in contaminated soils .

Hexachlorobutadiene (HCBD) (CAS: 87-68-3)

- Molecular Formula : C₄Cl₆ (molar mass: 260.76 g/mol).

- Boiling Point: ~215°C (estimated), significantly higher than non-chlorinated butadienes. Toxicity: Classified as a probable human carcinogen and toxic to aquatic life .

- Applications: Historically used as a solvent and in rubber manufacturing, now restricted under international treaties like the Stockholm Convention .

1,3-Butadiene, 1,1,2,3,4,4-Hexachloro- (CAS: Not explicitly listed)

- Molecular Formula : Likely C₄Cl₆ (similar to HCBD but with different chlorine positioning).

Comparative Data Table

Key Research Findings

Chlorination Position and Reactivity :

- The position and number of chlorine atoms significantly influence reactivity. For example, 1,1,2-trichloro-1,3-butadiene is more reactive toward nucleophiles than HCBD due to fewer steric hindrances .

- Increasing chlorine content (e.g., HCBD) correlates with higher environmental persistence and toxicity .

Environmental Impact :

- Chlorinated butadienes are frequently detected in industrial zones. 1,1,2-trichloro-1,3-butadiene and its derivatives are prioritized in VOC monitoring due to their mobility in air and water .

Synthetic Utility :

- These compounds serve as intermediates in synthesizing sulfur- and fluorine-containing polymers. For example, 1,1,2-trichloro-1,3-butadiene reacts with 2,5-dimethylbenzenethiol to form cross-linked polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.